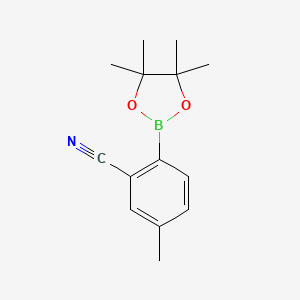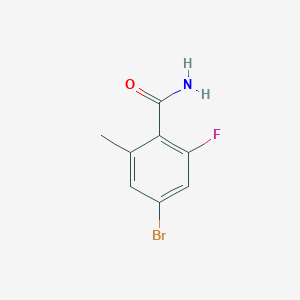
4-Bromo-2-fluoro-6-methylbenzamide
Overview
Description
4-Bromo-2-fluoro-6-methylbenzamide is a chemical compound with the CAS Number: 1242156-51-9 . It has a molecular weight of 232.05 and is typically stored at room temperature . It is used as an intermediate in the synthesis of MDV 3100 , an androgen-receptor antagonist .
Synthesis Analysis
The synthesis of this compound involves a reaction with potassium carbonate, tricyclohexylphosphine, and tris (dibenzylideneacetone)dipalladium (0) chloroform complex . The reaction mixture is stirred under reflux in an inert (nitrogen) environment for about 24 hours . The reaction mixture is then cooled and treated with 10% aqueous ammonium hydroxide and ethyl acetate .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7BrFNO/c1-4-2-5 (9)3-6 (10)7 (4)8 (11)12/h2-3H,1H3, (H2,11,12) . This indicates the presence of bromine, fluorine, nitrogen, and oxygen atoms in the molecule .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 232.05 .Scientific Research Applications
Synthesis and Antimicrobial Applications Research on compounds related to 4-Bromo-2-fluoro-6-methylbenzamide, such as fluorobenzamides containing thiazole and thiazolidine, has shown promising antimicrobial applications. These compounds, synthesized through microwave-induced methods, exhibited significant antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom in the benzoyl group was crucial for enhancing antimicrobial effectiveness. This suggests potential applications of this compound derivatives in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Radiopharmaceutical Development Another area of application is in the development of radioligands for positron emission tomography (PET) imaging. Studies involving similar fluorobenzamide structures have focused on creating new PET ligands for imaging various receptors in the brain, such as serotonin and metabotropic glutamate receptors. These efforts aim to provide tools for better understanding brain function and diagnosing neurological disorders (Mertens, Terrière, Sipido, Gommeren, Janssen, & Leysen, 1994).
Safety and Hazards
The safety information for 4-Bromo-2-fluoro-6-methylbenzamide indicates that it has the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .
Relevant Papers One relevant paper is “Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate” published in the Journal of Chemical Crystallography . The paper describes the synthesis and structure of a novel ortho-fluoroazobenzene .
Mechanism of Action
Target of Action
It is used as a reagent to synthesize compounds that act as anti-obesity agents and cyclin-dependent kinase inhibitors .
Biochemical Pathways
As a reagent, it contributes to the synthesis of other compounds, which may then interact with various biochemical pathways .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
As a reagent, its primary role is in the synthesis of other compounds, which then exert their effects .
Action Environment
It is recommended to be stored in a dark place, sealed in dry, at room temperature .
Properties
IUPAC Name |
4-bromo-2-fluoro-6-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOBPZLSYVGZPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
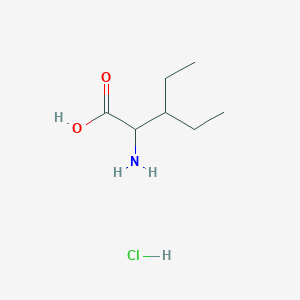

amine](/img/structure/B1525994.png)

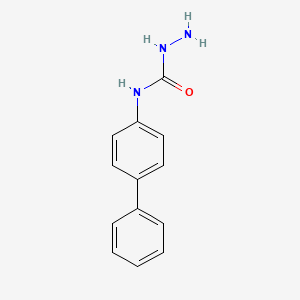
![tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate](/img/structure/B1526001.png)


![(2S,4R)-1-(tert-Butoxycarbonyl)-4-((2-(4-isopropoxyphenyl)benzofuro[3,2-d]pyrimidin-4-yl)oxy)pyrrolidine-2-carboxylic acid](/img/structure/B1526005.png)
![2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone](/img/structure/B1526006.png)
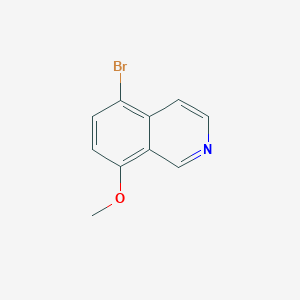

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile](/img/structure/B1526013.png)
